molecular formula C11H10ClN5O3S B2923453 N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 306730-69-8

N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2923453
CAS No.: 306730-69-8
M. Wt: 327.74
InChI Key: YDJLEYQSUIFTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic small molecule featuring a chloro-nitrophenyl acetamide backbone linked to a 4-methyl-1,2,4-triazole ring via a sulfanyl (-S-) bridge. This structural motif is common in bioactive compounds, particularly those targeting microbial or viral pathogens.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O3S/c1-16-6-13-15-11(16)21-5-10(18)14-7-2-3-8(12)9(4-7)17(19)20/h2-4,6H,5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJLEYQSUIFTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, with CAS number 306730-69-8, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and other potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN5O3S. It features a chloro-nitrophenyl group and a triazole moiety that contribute to its biological activity.

PropertyValue
Molecular FormulaC11H10ClN5O3S
Molar Mass327.75 g/mol
CAS Number306730-69-8

Antibacterial Activity

Research indicates that compounds containing triazole rings exhibit notable antibacterial properties. Studies have shown that derivatives of triazoles can effectively inhibit a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity against Escherichia coli and Staphylococcus aureus .

Case Study Example:
In a comparative study of various triazole derivatives, the compound exhibited an MIC of 32 μg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. This compound's structural features suggest potential efficacy against fungal pathogens. Triazoles are known for their mechanism of action involving inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Research Findings:
In vitro assays have demonstrated that similar triazole compounds show significant antifungal activity against Candida albicans, with IC50 values comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in recent years. The presence of electron-withdrawing groups like chlorine and nitro enhances the cytotoxic effects against various cancer cell lines. Research has indicated that compounds with similar structures to this compound can induce apoptosis in cancer cells .

Example of Anticancer Activity:
In a study assessing the cytotoxic effects on breast cancer cell lines, a related compound demonstrated an IC50 value of 15 µM, indicating substantial growth inhibition .

Other Biological Activities

Beyond antibacterial and antifungal effects, triazole derivatives have been reported to exhibit various other biological activities:

  • Antioxidant Activity: Some studies highlight the antioxidant capabilities of these compounds through DPPH and ABTS assays.
  • Anti-inflammatory Effects: Triazole derivatives have shown promise in reducing inflammation in preclinical models.
  • Antidiabetic Properties: Certain analogs have been evaluated for their potential in managing blood glucose levels.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Modifications to the aryl group (attached to the acetamide nitrogen) significantly influence physicochemical and biological properties:

Compound Name Substituents on Aryl Group Key Properties Biological Activity Reference
N-(2-Methylphenyl) derivative (7a) 2-Methylphenyl Yield: 73%, m.p. 122–124°C Not explicitly stated
N-(4-Bromo-2-methylphenyl) derivative (7b) 4-Bromo-2-methylphenyl Yield: 71%, m.p. 122–124°C Not explicitly stated
N-(2-Chlorophenyl) derivative (7d) 2-Chlorophenyl Yield: 70%, m.p. 123–125°C Antimicrobial (MIC data)
N-(3-Chloro-4-fluorophenyl) derivative 3-Chloro-4-fluorophenyl Molecular mass: 362.83 g/mol Not explicitly stated

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) at para or meta positions enhance antimicrobial activity .
  • Steric effects from ortho substituents (e.g., 2-methylphenyl in 7a) may reduce bioavailability due to increased molecular rigidity .

Analogues with Modified Triazole Substituents

Variations in the triazole ring substituents alter electronic and steric properties:

Compound Name Triazole Substituents Key Properties Biological Activity Reference
N-(4-Ethylphenyl) derivative (7c) 4-Methyl-4H-1,2,4-triazole Yield: 75%, m.p. 100–102°C Antiviral (reduced adenovirus replication)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalen-1-yloxy-methyl HRMS: [M+H]+ 393.1112 Not explicitly stated
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 4-Chlorophenyl, 4-methylphenyl Molecular mass: 450.94 g/mol Antimicrobial (hypothesized)

Key Observations :

  • Bulky substituents (e.g., naphthalen-1-yloxy-methyl in 6m) may hinder membrane permeability, reducing efficacy .

Analogues with Heterocyclic or Aliphatic Modifications

Replacement of the triazole with other heterocycles or aliphatic chains diversifies activity:

Compound Name Structural Feature Key Properties Biological Activity Reference
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide Piperazinyl group Molecular mass: 434.29 g/mol Not explicitly stated
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Cyclohexyl-methyl Crystal structure with N–H⋯S hydrogen bonds Potential HIV-1 RT inhibitor

Key Observations :

  • Piperazine-containing analogs (e.g., ) may exhibit improved solubility due to basic nitrogen atoms.

Q & A

Q. What experimental frameworks validate the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks ), monitor degradation via HPLC, and identify byproducts (e.g., hydrolysis products via LC-MS). Compare with simulated gastric fluid (pH 1.2) and plasma (pH 7.4) stability .

Q. How to investigate the compound’s interaction with biological membranes?

  • Methodology : Use surface plasmon resonance (SPR) to measure lipid bilayer binding kinetics. Perform Langmuir-Blodgett trough experiments for monolayer penetration analysis. Validate with confocal microscopy (e.g., fluorescently tagged analogs ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.